Product packaging for 1-Propylisochroman-6,7-diol(Cat. No.:)

1-Propylisochroman-6,7-diol

Cat. No.: B11893003
M. Wt: 208.25 g/mol
InChI Key: NANRBCDRUZZOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propylisochroman-6,7-diol is a synthetic organic compound of interest in fundamental chemical and biological research. Its core structure, featuring the isochroman moiety, is found in various compounds with reported biological activities . As a diol, it presents potential for use as a key synthetic intermediate or building block in the development of more complex molecules for experimental purposes. Main Applications & Research Value: • Primary Research Areas: This compound is for research use only and may be of value in exploratory studies within medicinal chemistry and pharmacology. • Specific Research Value: Its potential research value lies in its functional groups, which could be utilized to investigate structure-activity relationships or to synthesize analogs for experimental screening. Mechanism of Action: A specific, scientifically-established mechanism of action for 1-Propylisocyanan-6,7-diol has not been defined in the available scientific literature. Further investigation is required to elucidate its potential interactions with biological systems. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B11893003 1-Propylisochroman-6,7-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-propyl-3,4-dihydro-1H-isochromene-6,7-diol

InChI

InChI=1S/C12H16O3/c1-2-3-12-9-7-11(14)10(13)6-8(9)4-5-15-12/h6-7,12-14H,2-5H2,1H3

InChI Key

NANRBCDRUZZOMN-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2=CC(=C(C=C2CCO1)O)O

Origin of Product

United States

Structure Activity Relationship Sar Studies of 1 Propylisochroman 6,7 Diol Derivatives

Rationale for Systematic Structural Modifications of the Isochroman (B46142) Core

The isochroman scaffold is a recognized heterocyclic compound in drug discovery, known to be a structural unit in a multitude of biologically active molecules. nih.govresearchgate.net These compounds have demonstrated a wide array of therapeutic applications, including antioxidant, antimicrobial, antitumor, and anti-inflammatory properties. nih.govresearchgate.net The systematic structural modification of the isochroman core is a fundamental strategy in medicinal chemistry aimed at optimizing these biological activities. nih.gov

The core rationale for these modifications is to explore the chemical space around the isochroman nucleus to develop derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.gov Structure-Activity Relationship (SAR) analysis is a key component of this process, allowing medicinal chemists to understand how specific structural changes influence the biological activity of the compound. nih.govresearchgate.net By making deliberate and systematic changes to the isochroman core and its substituents, researchers can identify key structural features responsible for the molecule's therapeutic effects and refine them to develop more effective drug candidates. nih.gov

Impact of Alkyl Chain Substitutions at the C-1 Position (e.g., Propyl Group)

The substitution at the C-1 position of the isochroman ring with alkyl groups, such as a propyl group, is a critical modification that can significantly influence the compound's biological activity. The introduction of alkyl chains at this position can directly impact the molecule's interaction with its biological target. researchgate.net

Significance of the Dihydroxyl Moiety at the C-6 and C-7 Positions in Biological Modulation

The presence of a dihydroxyl moiety, specifically a catechol group, at the C-6 and C-7 positions of the isochroman ring is of paramount importance for the biological activity of 1-propylisochroman-6,7-diol. This ortho-dihydroxy configuration is a well-known structural feature in many biologically active natural products and is crucial for a variety of pharmacological effects, particularly antioxidant activity. mdpi.com

The catechol group can act as a potent radical scavenger and can chelate metal ions, which are key mechanisms in reducing oxidative stress. mdpi.com The antioxidant properties of this moiety can contribute to anti-inflammatory and cytoprotective effects. researchgate.netnih.gov Furthermore, the hydroxyl groups can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, which can be critical for the molecule's binding affinity and subsequent biological response. mdpi.com Systematic studies on related phenolic compounds, such as flavonoids and coumarins, have consistently demonstrated that the number and position of hydroxyl groups are major determinants of their biological activities. mdpi.comresearchgate.net For instance, studies on trihydroxyflavones have shown that the ortho-dihydroxy group is very important for both antioxidant and anticancer activity. mdpi.com

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery for elucidating the Structure-Activity Relationships of novel compounds like this compound derivatives. nih.govnih.gov These in silico methods provide a rapid and cost-effective means to predict the biological activity of molecules and to understand the underlying molecular interactions that govern their efficacy. nih.gov By building computational models, researchers can prioritize the synthesis of new derivatives and gain insights into their mechanism of action. nih.govmdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.comnih.gov This method is crucial for understanding the interactions between this compound derivatives and their biological targets at the atomic level. nih.govrjptonline.org Docking simulations can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, and can provide an estimate of the binding affinity, often expressed as a docking score. rjptonline.orgresearcher.life

For example, in a hypothetical docking study of this compound derivatives against an anti-inflammatory target like cyclooxygenase (COX), the simulations could reveal how the propyl group at C-1 fits into a hydrophobic pocket of the enzyme and how the dihydroxyl groups at C-6 and C-7 form hydrogen bonds with key amino acid residues in the active site. This information is invaluable for designing new derivatives with improved binding and, consequently, higher potency. rjptonline.org

Table 1: Hypothetical Molecular Docking Results of this compound Derivatives against a Target Protein

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
1-Methylisochroman-6,7-diol-7.5Tyr385, Ser530Hydrogen Bond, Hydrophobic
1-Ethylisochroman-6,7-diol-8.1Tyr385, Arg120, Ser530Hydrogen Bond, Hydrophobic
This compound -8.9 Tyr385, Arg120, Ser530 Hydrogen Bond, Hydrophobic
1-Butylisochroman-6,7-diol-8.5Arg120, Ser530Hydrogen Bond, Hydrophobic

Note: This data is illustrative and based on the principles of molecular docking studies.

In Silico Prediction of Biological Activity and Receptor Binding

Beyond molecular docking, other in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are used to predict the biological activity of a series of compounds. mdpi.commdpi.com QSAR models are mathematical equations that correlate the chemical structure of molecules with their biological activity. mdpi.com These models are built using a "training set" of compounds with known activities and can then be used to predict the activity of new, unsynthesized molecules. nih.gov

For this compound derivatives, a QSAR model could be developed to predict their anti-inflammatory or antioxidant activity based on various molecular descriptors, such as lipophilicity (logP), molecular weight, and electronic properties. mdpi.com These predictive models help in the rational design of new analogues with potentially enhanced biological profiles. technologynetworks.com The integration of experimental data with machine learning methods allows for the completion of activity profiles for molecules, even for new chemical entities. technologynetworks.com

Table 2: Example of a QSAR Data Table for Isochroman Derivatives

CompoundMolecular WeightLogPPredicted IC50 (µM)
1-Methylisochroman-6,7-diol194.211.512.5
1-Ethylisochroman-6,7-diol208.242.08.2
This compound 222.27 2.5 5.1
1-Butylisochroman-6,7-diol236.303.06.8

Note: This data is for illustrative purposes to demonstrate the output of a QSAR model.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research detailing the in vitro biological activities of the chemical compound This compound .

The specific areas of investigation outlined in the request, including the compound's cellular and subcellular targets, its antioxidant and radical scavenging properties, and its modulation of anti-inflammatory signaling pathways such as the NLRP3 inflammasome and the Nrf2 pathway, are not documented in the accessible scientific domain for this particular molecule.

While the biochemical pathways mentioned—including the inhibition of the NLRP3 inflammasome, regulation of pro-inflammatory cytokines like IL-1β mRNA, and the activation of the Nrf2 transcription factor—are subjects of extensive scientific research, no studies have been found that specifically link these activities to this compound. nih.govnih.govmdpi.comnih.govmdpi.com

Consequently, the generation of a detailed, evidence-based article with research findings and data tables as per the requested structure is not possible at this time due to the absence of foundational research data on this compound.

Biological Activities and Associated Mechanisms of Action in Vitro

Modulation of Key Biochemical and Cellular Pathways (in vitro)

Anti-apoptotic Effects in Vascular Endothelial Cells

While direct studies on the anti-apoptotic effects of 1-Propylisochroman-6,7-diol in vascular endothelial cells have not been identified in the reviewed literature, research on structurally related isochroman (B46142) derivatives suggests potential activity in this area. A study on the novel isochroman derivative, 7-(isopropoxymethyl)-5-phenyl-7,8-dihydro-5H- nih.govnih.govdioxolo[4,5-g]isochromene (ISO-9), demonstrated its ability to inhibit apoptosis in human umbilical vein vascular endothelial cells (HUVECs). nih.gov

In this research, apoptosis was induced by depriving the endothelial cells of serum and fibroblast growth factor-2 (FGF-2). The addition of ISO-9 at a concentration of 40 microM was found to prevent the subsequent reduction in cell viability. nih.gov The proposed mechanism for this anti-apoptotic effect involved the downregulation of integrin beta4, p53, and reactive oxygen species (ROS), all of which were elevated under the apoptosis-inducing conditions. nih.gov These findings indicate that the isochroman scaffold may serve as a promising chemical framework for the development of anti-apoptotic agents that could protect vascular endothelial cells. nih.gov However, it is important to note that these results are for a related isochroman derivative and not this compound itself, and further research is needed to determine if it possesses similar activities.

Inhibition of Necroptosis via Receptor-Interacting Protein Kinase 1 (RIPK1) Modulation

As of the current body of scientific literature, there are no published studies investigating the ability of this compound or other isochroman derivatives to inhibit necroptosis through the modulation of Receptor-Interacting Protein Kinase 1 (RIPK1). Necroptosis is a form of programmed cell death that is implicated in various inflammatory and neurodegenerative diseases, with RIPK1 being a key mediator in this pathway. nih.govnih.govnih.gov The development of small molecule inhibitors of RIPK1 is an active area of research for therapeutic intervention in these conditions. nih.govnih.govresearchgate.net While numerous compounds with diverse chemical scaffolds have been identified as RIPK1 inhibitors, the isochroman class of compounds has not been reported in this context. nih.govfrontiersin.orgbioworld.com

Enzyme Inhibition Studies (e.g., Monoamine Oxidases A and B)

There is currently no available scientific literature detailing the inhibitory effects of this compound on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). MAO enzymes are significant targets in the treatment of neurological disorders, and the discovery of novel inhibitors is an ongoing area of research. researchgate.netnih.govpatsnap.com While a wide variety of chemical scaffolds have been explored for their MAO inhibitory potential, including chalcones, isoxazoles, and chromones, the isochroman scaffold has not been specifically reported in this context. researchgate.netnih.govmdpi.com Therefore, the IC50 values and the selectivity of this compound for MAO-A and MAO-B remain unknown.

Interaction with Voltage-Dependent Ion Channels (e.g., Sodium Channels)

To date, no research has been published on the interaction of this compound with voltage-dependent ion channels, such as sodium channels. Voltage-gated sodium channels (Nav) are crucial for the generation and propagation of electrical signals in excitable cells, and they are important targets for the development of therapeutics for conditions like chronic pain and epilepsy. nih.govmdpi.comdrugbank.comwikipedia.org The family of sodium channels includes several subtypes, such as Nav1.7 and Nav1.8, which are of particular interest in pain research. nih.govnih.govyale.edu While various small molecules have been identified as blockers of these channels, there is no information available regarding the activity of this compound or other isochroman derivatives on these or any other voltage-dependent ion channels. nih.govnih.gov

Antimicrobial Activity Assessments (in vitro)

While there are no specific antimicrobial activity assessments for this compound, studies on other isochroman derivatives isolated from natural sources have demonstrated their potential as antimicrobial agents. For instance, a new anthraquinone-isochroman hybrid, penicillanthranin C, isolated from the marine-derived fungus Penicillium citrirum 8413, exhibited selective antibacterial activity. nih.gov This compound was effective against the Gram-positive bacterium Staphylococcus aureus (ATCC 29213) and methicillin-resistant S. aureus (MRSA) N315, with Minimum Inhibitory Concentration (MIC) values of 12.7 and 15.3 µg/mL, respectively. nih.gov

In another study, a chloro-dihydroisocoumarin derivative, 4-chloro-6-hydroxymellein, isolated from the fungus Penicillium chrysogenum, showed potent antimicrobial activity against a panel of both Gram-positive and Gram-negative bacteria. nih.gov The MIC values for this compound ranged from 0.8 to 5.3 µg/mL. Specifically, it was highly active against the Gram-positive bacteria Staphylococcus aureus and Bacillus licheniformis, with MICs of 1.00 and 0.8 µg/mL, respectively. nih.gov

These findings suggest that the isochroman scaffold is a promising structural motif for the development of new antimicrobial agents. The data for these related compounds are summarized in the table below.

CompoundMicrobial StrainMIC (µg/mL)
Penicillanthranin CStaphylococcus aureus ATCC 2921312.7
Methicillin-resistant S. aureus N31515.3
4-chloro-6-hydroxymelleinStaphylococcus aureus1.00
Bacillus licheniformis0.8
Various Gram-negative bacteria0.8-5.3

Advanced Analytical Characterization in 1 Propylisochroman 6,7 Diol Research

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental to determining the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique pieces of information that, when combined, reveal the complete atomic connectivity and functional group composition of 1-propylisochroman-6,7-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. springernature.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In this compound, the aromatic protons typically appear as distinct signals in the downfield region (around 7-8 ppm), while the aliphatic protons of the propyl group and the isochroman (B46142) ring system are observed in the upfield region. researchgate.net The hydroxyl (-OH) protons can be seen at varying chemical shifts, often as broad signals. researchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. The aromatic carbons resonate at lower field (115-155 ppm), while the aliphatic carbons of the propyl and isochroman moieties appear at a higher field. researchgate.net

Interactive Data Table: Predicted NMR Data for this compound (Note: The following is a generalized prediction of chemical shifts based on related structures. Actual experimental values may vary.)

¹H NMR Data
Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 6.5 - 7.0 s
O-CH-Propyl 4.8 - 5.0 t
Ar-CH₂-O 4.0 - 4.5 m
OH 4.5 - 5.5 br s
CH₂-Propyl 1.4 - 1.8 m

¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic C-O 140 - 150
Aromatic C-H 110 - 120
Aromatic C-C 120 - 130
O-CH-Propyl 75 - 85
Ar-CH₂-O 65 - 75
CH₂-Propyl 18 - 35

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assembling the complete molecular structure. nih.gov

COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons within the propyl chain and the isochroman ring.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of proton signals to their corresponding carbons.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule, such as linking the propyl group to the isochroman core and confirming the positions of substituents on the aromatic ring. nih.gov

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental formula of a compound. nih.gov Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm). nih.gov This level of precision allows for the unambiguous determination of the elemental composition from the measured mass-to-charge ratio (m/z). For this compound (C₁₂H₁₆O₃), HRMS would confirm the presence of 12 carbon, 16 hydrogen, and 3 oxygen atoms.

Interactive Data Table: HRMS Data for this compound

Ion Calculated m/z Found m/z
[M+H]⁺ 209.1172 Value to be determined experimentally

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H) groups, aromatic (C=C) bonds, and aliphatic (C-H) bonds. researchgate.net

Interactive Data Table: Characteristic IR Absorptions for this compound

Functional Group Absorption Range (cm⁻¹) Description
O-H (hydroxyl) 3200 - 3600 Broad
C-H (aromatic) 3000 - 3100 Sharp
C-H (aliphatic) 2850 - 3000 Sharp
C=C (aromatic) 1450 - 1600 Medium to strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the aromatic ring would result in characteristic absorption maxima (λmax) in the UV region, typically around 280 nm. nih.gov

Chiroptical Methods for Absolute Stereochemistry Determination

Determining the absolute configuration of stereocenters is a crucial aspect of characterizing chiral molecules. nih.gov Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are essential for this purpose.

Electronic Circular Dichroism (ECD) Calculations

Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute stereochemistry of chiral compounds. mdpi.com It measures the difference in absorption of left and right circularly polarized light by a chiral molecule. mdpi.comnih.gov The experimental ECD spectrum is then compared with the theoretically calculated spectra for all possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the stereogenic center(s). nih.gov This non-empirical method is highly valuable for molecules where derivatization is difficult or undesirable. nsf.gov

Modified Mosher's Method

The Modified Mosher's method is a well-established NMR-based technique for determining the absolute configuration of chiral secondary alcohols. nih.govusm.edumdpi.com The method involves the esterification of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). usm.edu This creates a pair of diastereomeric esters.

By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center in the two diastereomers, the absolute stereochemistry can be deduced. mdpi.com Protons on one side of the MTPA plane in the conformational model will experience shielding, while those on the other side will be deshielded, leading to a predictable pattern in the Δδ values that reveals the absolute configuration of the original alcohol. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful analytical method that provides precise information about the three-dimensional arrangement of atoms within a crystal, yielding detailed insights into molecular geometry, conformation, and intermolecular interactions. For isochroman derivatives, this technique is crucial for unambiguously determining the stereochemistry and solid-state conformation, which can significantly influence the compound's biological activity.

While specific crystallographic data for this compound is not yet publicly available, studies on related isochroman derivatives offer valuable insights into the likely structural features. Research on various substituted isochromans has shown that the heterocyclic ring typically adopts a half-chair conformation. uni-regensburg.denih.gov The substituents on the chiral centers can assume either axial or equatorial positions, leading to different stereoisomers. uni-regensburg.denih.gov

In a hypothetical crystallographic study of this compound, single crystals of the compound would be grown from a suitable solvent. These crystals are then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁
a (Å) 8.5 - 12.5
b (Å) 9.0 - 15.0
c (Å) 10.0 - 20.0
α (°) 90
β (°) 90 - 105
γ (°) 90
Volume (ų) 1500 - 2500
Z (molecules/unit cell) 4

This data is illustrative and based on typical values observed for similar isochroman derivatives.

The determination of the absolute configuration is another critical aspect that can be addressed by X-ray crystallography, particularly if a chiral space group is observed. nih.govresearchgate.net This is essential for understanding the specific interactions of the enantiomers in a biological system.

Advanced Chromatographic Techniques for Separation and Purity Analysis (e.g., U-HPLC)

The assessment of purity is a critical step in the characterization of any chemical compound. Ultra-High-Performance Liquid Chromatography (U-HPLC) is a state-of-the-art separation technique that offers significant advantages over conventional High-Performance Liquid Chromatography (HPLC), including higher resolution, faster analysis times, and reduced solvent consumption. nih.gov These features make U-HPLC an ideal method for the purity analysis and separation of this compound.

A typical U-HPLC method for analyzing this compound would likely employ a reversed-phase column, where the stationary phase is nonpolar and the mobile phase is a mixture of water and an organic solvent. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Given the polar diol functionality and the nonpolar propyl-isochroman core, a C18 column would be a suitable choice for the stationary phase.

The method development would involve optimizing several parameters to achieve a sharp, symmetrical peak for this compound, well-separated from any impurities. Key parameters to optimize include the mobile phase composition (the ratio of aqueous to organic solvent), the pH of the aqueous phase (which can affect the ionization state of the phenolic hydroxyl groups), the column temperature, and the flow rate.

A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, would likely be employed to ensure the efficient elution of both polar and nonpolar impurities. uomustansiriyah.edu.iq Detection is typically achieved using a UV detector, as the benzene ring of the isochroman moiety is expected to have a characteristic UV absorbance. For higher sensitivity and selectivity, a mass spectrometer (MS) could be coupled to the U-HPLC system (U-HPLC-MS), providing mass information that can aid in the identification of impurities. researchgate.net

Table 2: Exemplar U-HPLC Method Parameters for Purity Analysis of this compound

Parameter Condition
Instrument Ultra-High-Performance Liquid Chromatography System
Column C18, 1.7 µm particle size, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 275 nm

| Injection Volume | 1 µL |

The validation of the U-HPLC method would be performed to demonstrate its suitability for its intended purpose. This would involve assessing parameters such as linearity, precision, accuracy, specificity, and the limit of detection (LOD) and limit of quantification (LOQ). A validated U-HPLC method is essential for the reliable quality control of this compound.

Future Perspectives in 1 Propylisochroman 6,7 Diol Research

Exploration of Unconventional Synthetic Routes for Scalable Production

The first critical step in investigating 1-Propylisochroman-6,7-diol would be the development of a robust and efficient synthetic pathway. Future research would likely focus on novel synthetic strategies that are both high-yielding and scalable. This could involve exploring various catalytic systems, such as palladium-catalyzed cross-coupling reactions, to construct the isochroman (B46142) core. scholaris.caethernet.edu.et Additionally, stereoselective synthesis methods would be crucial to produce specific enantiomers or diastereomers of the compound, which is vital for understanding its biological activity. scholaris.ca The development of a scalable synthesis is a prerequisite for producing the quantities of the compound needed for extensive biological screening and further studies.

In-depth Mechanistic Studies of Observed Biological Actions at a Molecular Level

Once synthesized, this compound would undergo a battery of biological assays to identify any potential therapeutic activities. Should any significant biological effects be observed, the subsequent research would focus on understanding the underlying mechanism of action at the molecular level. This would involve identifying the specific protein targets or cellular pathways that the compound interacts with. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays could be employed to pinpoint the molecular targets. nih.gov Understanding the mechanism of action is fundamental to optimizing the compound's activity and predicting potential off-target effects.

Rational Design and Synthesis of Novel Analogues for Optimized Bioactivity Profiles

Based on the initial biological screening and mechanistic studies, medicinal chemists could then engage in the rational design and synthesis of novel analogues of this compound. This process, known as a structure-activity relationship (SAR) study, would involve systematically modifying different parts of the molecule to enhance its potency, selectivity, and pharmacokinetic properties. For instance, modifications to the propyl group or the diol functionality could lead to analogues with improved biological profiles. The goal of this iterative process of design, synthesis, and testing is to develop lead compounds with optimized therapeutic potential.

Development of this compound and its Derivatives as Chemical Biology Probes

High-quality chemical probes are invaluable tools for dissecting complex biological processes. nih.govnih.gov If this compound or its derivatives exhibit high potency and selectivity for a specific biological target, they could be developed into chemical probes. nih.gov This would involve attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to the compound without compromising its biological activity. researchgate.net Such probes would enable researchers to visualize the localization of the target protein within cells, track its movement, and further investigate its function in health and disease. nih.gov

Q & A

What are the validated synthetic routes for 1-Propylisochroman-6,7-diol, and how can researchers optimize yield and purity?

Basic Research Focus
The synthesis of this compound involves multi-step organic reactions, including cyclization and hydroxylation. Key steps may include:

  • Cyclization : Using acid-catalyzed or transition-metal-mediated reactions to form the isochroman core.
  • Hydroxylation : Employing oxidizing agents like m-CPBA or enzymatic methods to introduce diol groups.
    Methodological Optimization :
  • Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions.
  • Purification via column chromatography (silica gel, gradient elution) or HPLC with polar stationary phases to isolate the diol form .
  • Validate purity using NMR (integration of proton signals) and HPLC-MS (retention time and molecular ion matching) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies in bioactivity data may arise from differences in assay conditions, impurity profiles, or cellular models.
Methodological Strategies :

  • Replicate Studies : Ensure identical experimental setups (e.g., cell lines, incubation times, solvent controls) across labs.
  • Cross-Validation : Compare results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) .
  • Impurity Analysis : Characterize batches via LC-UV/HRMS to rule out confounding byproducts (e.g., oxidation derivatives) .
  • Meta-Analysis : Systematically review literature to identify trends or methodological biases (e.g., dose-response thresholds) .

What analytical techniques are most robust for characterizing the stereochemistry of this compound?

Basic Research Focus
Stereochemical elucidation is critical for understanding structure-activity relationships.
Methodological Recommendations :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with polar mobile phases to separate enantiomers .
  • NMR Spectroscopy : Analyze coupling constants (J-values) and NOE correlations to assign relative configurations .
  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a heavy-atom derivative (e.g., bromine-substituted analogs) .

How can researchers design in vitro studies to evaluate the metabolic stability of this compound?

Advanced Research Focus
Metabolic stability impacts drug development and environmental persistence.
Experimental Design :

  • Hepatic Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS over time .
  • CYP Enzyme Inhibition : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Metabolite Identification : Employ HRMS/MS with isotopic labeling to trace hydroxylation or glucuronidation pathways .

What strategies are effective for assessing the environmental persistence of this compound?

Advanced Research Focus
Environmental persistence studies require interdisciplinary approaches.
Methodological Framework :

  • Biodegradation Assays : Use OECD 301B guidelines to measure degradation in activated sludge over 28 days .
  • Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) and monitor breakdown products via GC-MS .
  • Ecotoxicity Profiling : Test acute toxicity in Daphnia magna or algal models, correlating results with quantitative structure-activity relationship (QSAR) predictions .

How should researchers approach structure-activity relationship (SAR) studies for this compound derivatives?

Advanced Research Focus
SAR studies require systematic modification of the core structure.
Methodology :

  • Analog Synthesis : Introduce substituents (e.g., alkyl chains, halogens) at positions 1, 6, or 7 to probe steric/electronic effects .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., kinases, GPCRs) .
  • High-Throughput Screening : Use microplate readers to assess bioactivity across derivatives, ensuring statistical power via triplicate measurements .

What are the best practices for ensuring reproducibility in toxicity studies of this compound?

Basic Research Focus
Reproducibility hinges on standardized protocols and transparency.
Guidelines :

  • Dose Calibration : Validate concentrations using UV-Vis spectroscopy or qNMR before administration .
  • Positive/Negative Controls : Include benchmark toxins (e.g., cisplatin for cytotoxicity) and solvent controls (e.g., DMSO) .
  • Data Reporting : Adhere to ARRIVE guidelines for animal studies or MIAME standards for omics data .

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